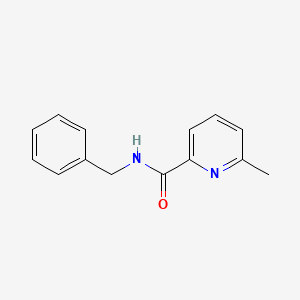
N-benzyl-6-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-6-methylpyridine-2-carboxamide, also known as BMPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMPC is a member of the pyridine carboxamide family and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-benzyl-6-methylpyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-benzyl-6-methylpyridine-2-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. N-benzyl-6-methylpyridine-2-carboxamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-benzyl-6-methylpyridine-2-carboxamide has been found to exhibit various biochemical and physiological effects. In cancer research, N-benzyl-6-methylpyridine-2-carboxamide has been found to induce apoptosis and inhibit the proliferation of cancer cells. In neurodegenerative diseases, N-benzyl-6-methylpyridine-2-carboxamide has been found to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. In addition, N-benzyl-6-methylpyridine-2-carboxamide has been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-6-methylpyridine-2-carboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. However, one limitation of using N-benzyl-6-methylpyridine-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-6-methylpyridine-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other compounds for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-benzyl-6-methylpyridine-2-carboxamide for therapeutic use.
Synthesemethoden
N-benzyl-6-methylpyridine-2-carboxamide can be synthesized through a three-step reaction process. The first step involves the synthesis of 6-methylpyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The second step involves the reaction of the acid chloride with benzylamine to form N-benzyl-6-methylpyridine-2-carboxamide. The final step involves the purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-benzyl-6-methylpyridine-2-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-benzyl-6-methylpyridine-2-carboxamide has been found to inhibit the proliferation of cancer cells by inducing apoptosis. N-benzyl-6-methylpyridine-2-carboxamide has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-benzyl-6-methylpyridine-2-carboxamide has been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-benzyl-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-6-5-9-13(16-11)14(17)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTAVSMFNNVGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-methylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

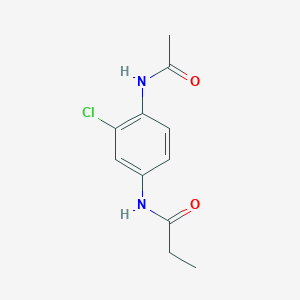
![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)
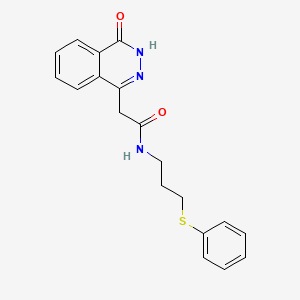
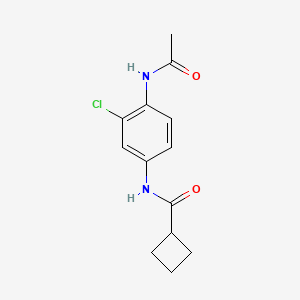
![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)
![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)
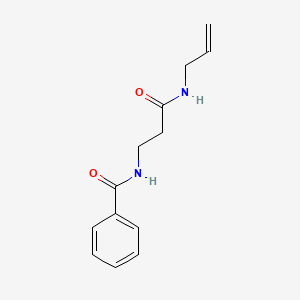
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
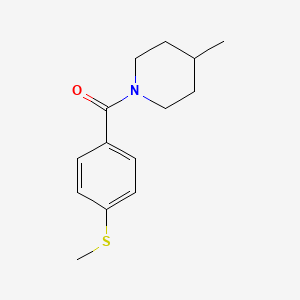
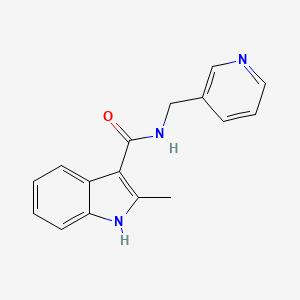
![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)
